2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-8-4-1-5-13(17)9-10-18(24)22-11-14(12-22)23-19(25)15-6-2-3-7-16(15)20(23)26/h1-5,8,14-16H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEISLNAHOISLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the bromophenyl group. Common synthetic routes may involve the use of reagents such as bromobenzene, propanoyl chloride, and azetidine under specific reaction conditions, including controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, polar solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- 2-Bromophenylpropanoyl substituent: The bromine atom may enhance lipophilicity and serve as a halogen-bonding motif in molecular recognition.
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the heterocyclic core, substituents, or aryl groups. Data are synthesized from structural analogs in the provided evidence (Table 1).
Table 1: Structural and Functional Comparison
Core Structure Variations
- Hexahydroisoindole-dione vs.
- Azetidine vs. Tetrahydropyrimidine () : Azetidine’s smaller ring size increases ring strain, which may enhance reactivity or target-binding kinetics compared to six-membered tetrahydropyrimidines .
Substituent Effects
- 2-Bromophenyl vs. 4-Hydroxyphenyl () : The bromine atom in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the polar 4-hydroxyphenyl analog (clogP ~1.8), affecting membrane permeability .
- Propanoyl Chain vs. Cyanomethoxy (Compound 13, ): The propanoyl group offers flexibility and a ketone for hydrogen bonding, while the cyanomethoxy group in Compound 13 introduces a nitrile moiety, which may interact with cysteine residues in enzymes .
Research Findings and Hypotheses
Biological Activity
The compound 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS Number: 1903218-97-2) is a complex organic molecule with potential biological activities. Its structure includes an isoindole core and a bromophenyl substituent, which may influence its interaction with biological systems. This article explores its biological activity based on available research findings.
- Molecular Formula : C20H21BrN2O3
- Molecular Weight : 417.303 g/mol
- IUPAC Name : 2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various biological receptors and pathways due to its structural features. The presence of the azetidine and isoindole moieties suggests potential activity in modulating enzyme functions and receptor interactions.
Anticancer Activity
Several studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For example:
- A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through modulation of the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .
Neuroprotective Properties
Some isoindole derivatives have been studied for their neuroprotective effects. They may help in reducing neuronal cell death in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on cancer cell lines; observed significant inhibition of growth at micromolar concentrations. |
| Study 2 | Explored anti-inflammatory effects in animal models; showed reduced edema and cytokine levels after treatment. |
| Study 3 | Assessed neuroprotective effects using in vitro models; demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
